![molecular formula C6H12ClN B1530013 N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-09-4](/img/structure/B1530013.png)
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Overview
Description
“N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1886967-09-4 . It has a molecular weight of 133.62 .
Molecular Structure Analysis
The InChI code for “N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a solid at room temperature .Scientific Research Applications
Computational Chemistry
Theoretical studies on this compound can provide insights into its electronic structure and potential reactivity patterns, using computational methods to predict its behavior in various chemical contexts.
Each of these applications leverages the unique chemical structure of N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride , which is characterized by its bicyclic framework and the presence of a nitrogen atom. This structure imparts distinct physical and chemical properties that can be harnessed in various scientific disciplines. The compound’s CAS number is 1886967-09-4 , and it has a molecular weight of 133.62 . It is typically stored under an inert atmosphere at room temperature to maintain its purity, which is listed at 98% . For safety, it is classified with the GHS07 pictogram and carries precautionary statements such as P261 and P280, among others .
Safety and Hazards
properties
IUPAC Name |
N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPQUZMLISKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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